O-acetyl-N-(quinolin-4-yl)hydroxylamine
Description
O-Acetyl-N-(quinolin-4-yl)hydroxylamine is a synthetic quinoline derivative featuring a hydroxylamine group acetylated at the oxygen atom and substituted at the quinoline-4-position. The acetylated hydroxylamine moiety may enhance stability compared to free hydroxylamine derivatives, which are prone to oxidation and decomposition .
Properties
IUPAC Name |
(quinolin-4-ylamino) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)15-13-11-6-7-12-10-5-3-2-4-9(10)11/h2-7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREWKZBJANFHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC1=CC=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876290 | |
| Record name | 4-ACETYLOXYAMINOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30876290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32343-74-1, 32654-59-4 | |
| Record name | 4(1H)-Quinolinone, O-acetyloxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32343-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ACETYLOXYAMINOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30876290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
This method leverages palladium-catalyzed cross-coupling reactions to form carbon-nitrogen bonds between hydroxylamine derivatives and aryl halides. It is particularly effective for introducing the quinolin-4-yl group to hydroxylamine.
Mechanism :
The reaction proceeds via oxidative addition of the Pd(0) catalyst to the quinolin-4-yl halide, followed by coordination of hydroxylamine. Transmetalation and reductive elimination yield the C–N bond.
Advantages :
Ester-Hydroxylamine Condensation
Overview
This approach converts quinolin-4-yl esters into hydroxylamides using hydroxylamine hydrochloride, followed by O-acetylation.
Mechanism :
Nucleophilic attack by hydroxylamine on the ester carbonyl generates a tetrahedral intermediate, leading to hydroxylamide formation. Subsequent acetylation caps the hydroxyl group.
Advantages :
N-Alkylation of Protected Hydroxylamine
Overview
This method involves protecting hydroxylamine, alkylating it with a quinolin-4-yl electrophile, and subsequent deprotection.
Mechanism :
Alkylation proceeds via SN2 displacement, where the protected hydroxylamine acts as a nucleophile. Deprotection exposes the hydroxyl group for acetylation.
Advantages :
Direct Acetylation of Pre-formed Hydroxylamine
Overview
This method synthesizes N-(quinolin-4-yl)hydroxylamine first, followed by O-acetylation.
Mechanism :
Acetic anhydride transfers the acetyl group to the hydroxylamine oxygen, forming an O-acetyl ester. Pyridine scavenges HCl, driving the reaction to completion.
Advantages :
Comparative Analysis of Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Buchwald-Hartwig | Moderate | Direct C–N bond formation | Requires expensive catalysts |
| Ester-Hydroxylamine | High (80-90%) | Scalable, cost-effective | Limited to ester precursors |
| N-Alkylation | Moderate | Flexible for diverse electrophiles | Multi-step protection/deprotection |
| Direct Acetylation | High (90-95%) | Simple, fast | Requires pre-formed hydroxylamine |
Chemical Reactions Analysis
Types of Reactions
O-acetyl-N-(quinolin-4-yl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
Medicinal Chemistry
O-acetyl-N-(quinolin-4-yl)hydroxylamine has been investigated for its potential therapeutic properties. Its structural similarity to other hydroxylamine derivatives suggests possible applications in drug development, particularly as inhibitors of specific enzymes.
- Histone Deacetylase Inhibition : Hydroxylamine derivatives have been explored as inhibitors of histone deacetylases, which are crucial in regulating gene expression and have implications in cancer therapy. The O-acetyl derivative can serve as a scaffold for developing more potent inhibitors targeting these enzymes .
- Antibacterial Activity : Compounds containing the hydroxylamine structure have demonstrated selective antibacterial activities. Research indicates that modifications of hydroxylamines can lead to the development of new antibacterial agents, particularly against Gram-positive bacteria .
Material Science
In material science, this compound is being studied for its antioxidant properties.
- Antioxidant Applications : The compound's ability to act as an antioxidant makes it suitable for use in lubricants and coatings. Studies have shown that derivatives of quinoline can significantly reduce oxidative degradation in lubricating greases, enhancing their stability and performance under stress conditions .
Biochemistry
The biochemical applications of this compound extend into the realm of enzyme inhibition and molecular biology.
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit various enzymes involved in metabolic pathways. For instance, the inhibition of cholinesterase enzymes by hydroxylamine derivatives can be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Quorum Sensing Inhibition : Recent studies have focused on using hydroxylamine derivatives to disrupt quorum sensing in bacteria such as Pseudomonas aeruginosa, which is significant for developing new antibacterial strategies .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of O-acetyl-N-(quinolin-4-yl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Impact on Reactivity and Bioactivity
- Acetylated Hydroxylamine vs. Free Hydroxylamine: The acetyl group in O-acetyl-N-(quinolin-4-yl)hydroxylamine likely reduces oxidative degradation compared to hydroxylamine sulfate (a known hazardous compound prone to decomposition) .
- Quinoline Core Modifications: Bromo substituents (e.g., in 6m) enhance electrophilic reactivity for cross-coupling reactions, whereas sulfamoyl groups (e.g., in 8b) improve water solubility and target binding .
- Heterocyclic Additions: Thiazolidinone-fused quinolines (e.g., 3-(3-fluorophenyl)-2-(tetrazoloquinolin-4-yl)thiazolidin-4-one) exhibit analgesic activity due to combined quinoline and thiazolidinone pharmacophores .
Pharmacological and Physicochemical Properties
- Stability : Acetylated derivatives generally exhibit higher stability than hydroxylamine salts (e.g., hydroxylamine sulfate decomposes at 170°C) .
- Bioactivity: Quinoline acrylamides (e.g., 6m, 8b) show moderate cytotoxicity (IC₅₀: 0.19–5.9 μM) in cancer cell lines, while fluorobenzyl acetamides (e.g., ) demonstrate comparable potency .
- Solubility : Polar substituents (e.g., methoxyethyl in 8b) enhance aqueous solubility, critical for drug delivery .
Q & A
Q. What are the established synthetic routes for O-acetyl-N-(quinolin-4-yl)hydroxylamine, and how can reaction conditions be optimized for academic-scale synthesis?
- Key Methods :
- Acetylation of Precursors : React N-(quinolin-4-yl)hydroxylamine with acetylating agents (e.g., acetic anhydride) under anhydrous conditions .
- Chloroformate Reaction : Use alkyl chloroformates with 4-aminoquinoline derivatives in acetonitrile and anhydrous K₂CO₃, followed by hydroxylamine functionalization .
- Microwave/Ultrasonic Assistance : Enhance reaction efficiency using non-conventional techniques (e.g., reduced reaction time, improved yields) .
- Optimization Tips :
Q. Which analytical techniques are critical for characterizing this compound, and how should purity be validated?
- Primary Techniques :
- NMR Spectroscopy : Confirm acetyl and quinoline proton environments (e.g., δ 2.1 ppm for acetyl methyl, δ 8.0–9.0 ppm for quinoline protons) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245.2) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
- Validation Protocol :
- Cross-validate with elemental analysis (C, H, N) and FT-IR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Factors :
- Decomposition By-Products :
- Monitor for quinoline derivatives and acetic acid via GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., ambiguous NMR signals) for this compound?
- Strategies :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
- Isotopic Labeling : Use ¹³C-labeled acetyl groups to track chemical environments .
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic or electrophilic reactions?
- Reaction Pathways :
- Kinetic Studies :
Q. How can catalytic systems (e.g., ionic liquids, organocatalysts) improve the efficiency of this compound synthesis?
- Catalytic Innovations :
- Ionic Liquids (ILs) : Enhance reaction rates and yields in oxime synthesis (e.g., [BMIM][BF₄]) .
- Microwave Catalysis : Reduce reaction times from hours to minutes .
- Case Study :
- A 78% yield achieved using [BMIM][PF₆] at 80°C vs. 50% yield in traditional solvents .
Q. What strategies mitigate discrepancies in biological activity data (e.g., inconsistent IC₅₀ values) for this compound?
- Validation Approaches :
- Orthogonal Assays : Cross-check cytotoxicity using MTT, ATP-based luminescence, and caspase-3 activation assays .
- Dose-Response Repetition : Conduct triplicate experiments with standardized cell lines (e.g., HeLa, MCF-7) .
- Controlled Variables :
- Maintain consistent pH, serum concentration, and incubation times .
Q. How does this compound interact with biological targets (e.g., enzymes, DNA) in mechanistic studies?
- Interaction Mechanisms :
- DNA Adduct Formation : The acetylated hydroxylamine moiety may covalently bind to guanine residues, analogous to carcinogenic N-acetoxy aryl amines .
- Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., EGFR) via quinoline ring π-stacking .
- Experimental Tools :
- Use X-ray crystallography or molecular docking (AutoDock) to map binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
